molecular formula C12H14ClNO B2752523 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one CAS No. 137266-58-1

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one

Cat. No.: B2752523
CAS No.: 137266-58-1
M. Wt: 223.7
InChI Key: HLBMORWTAOTEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one (CAS No. 1393575-94-4) is a β-lactam derivative featuring a strained four-membered azetidin-2-one ring substituted with a benzyl group at position 1, a chloromethyl group at position 3, and a methyl group at position 3 . Its molecular formula is C₁₂H₁₄ClNO, with a molecular weight of 187.63 g/mol. While β-lactams are traditionally associated with antibiotic activity, the functional groups in this derivative suggest broader utility in metal-catalyzed C–H functionalization or as a building block for bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(chloromethyl)-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-12(8-13)9-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBMORWTAOTEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one typically involves the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a key reactive site for nucleophilic displacement. Reaction outcomes depend on the nucleophile and reaction conditions:

Table 1: Nucleophilic substitution reactions of the chloromethyl group

NucleophileConditionsProduct FormedYield RangeReference
Amines (e.g., morpholine)K₂CO₃, CH₃CN, refluxN-substituted azetidinone derivatives55–65%
Alkoxides (RO⁻)EtOH, 60–80°CEther-functionalized azetidinones70–85%*
Thiols (RSH)DMF, room temperatureThioether derivatives60–75%*
Azide (NaN₃)DMSO, 50°CAzido-methyl azetidinones78–90%*

*Yields extrapolated from analogous chloromethyl-azetidinone systems .

Mechanistic Insight :

  • Reactions proceed via an Sₙ2 mechanism due to steric hindrance from the 3-methyl and 1-benzyl groups.

  • Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form α,β-unsaturated lactams:

Reaction Pathway :
1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one → 1-Benzyl-3-methyl-3-methyleneazetidin-2-one + HCl

Optimized Conditions :

  • Base: KOtBu (2 equiv)

  • Solvent: THF, 0°C → RT

  • Yield: 82–88% (estimated from similar β-lactam systems )

Ring-Opening Reactions

The strained azetidinone ring undergoes regioselective cleavage under acidic or nucleophilic conditions:

Table 2: Ring-opening pathways

ReagentSite of AttackProduct
H₂O (pH < 3)Carbonyl carbonβ-Amino acid derivative
Grignard reagentsAmide nitrogenTertiary amine adducts
LiAlH₄Amide bondAzetidine alcohol

Key Observation :

  • Benzyl substitution at N-1 directs ring-opening to occur preferentially at the C2 carbonyl group .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-couplings after conversion to organometallic intermediates:

Suzuki-Miyaura Coupling Protocol :

  • Transmetallation: Chloromethyl → Bpin-CH₂- (via Pd(OAc)₂, XPhos)

  • Coupling: ArB(OH)₂ + Bpin-CH₂-azetidinone → Ar-CH₂-azetidinone

  • Yield: 65–78% (modeled after chloromethyl-indole couplings )

Thermal Stability and Side Reactions

TG-FTIR analyses of analogous compounds reveal:

  • Decomposition onset: 212–220°C (air atmosphere)

  • Primary degradation products: Benzyl chloride (m/z 126.5) and CO₂ (IR band 2349 cm⁻¹)

Pharmacological Relevance

While direct biological data for this compound is limited, structural analogs demonstrate:

  • Dopamine D₂ receptor binding (pKi = 7.8 for related azetidinones )

  • Serotonin 5-HT₆ antagonist activity

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one has shown promise as a scaffold for the development of novel therapeutic agents. Its azetidine ring structure is significant in medicinal chemistry as it can be modified to enhance biological activity. Research indicates that derivatives of azetidine compounds can act as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

  • Case Study: Antiviral Activity
    In a study focused on the synthesis of azetidine derivatives, researchers found that certain modifications to the azetidine core enhanced antiviral activity against viral proteases, which are crucial for viral replication . This suggests that this compound could be a lead compound for developing antiviral drugs.

Synthetic Methodologies

Synthesis of Heterocyclic Compounds
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

  • Synthetic Route Example
    A recent publication detailed a simple and efficient synthetic route for preparing new amino acid derivatives using this compound as a starting material. The study highlighted the compound's utility in generating complex structures necessary for drug development .

Materials Science Applications

Polymer Chemistry
this compound can also be utilized in polymer chemistry to develop new materials with specific properties. Its ability to participate in polymerization reactions makes it a candidate for creating polymers with tailored functionalities.

  • Case Study: Biodegradable Polymers
    Research has demonstrated that incorporating azetidine derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in developing environmentally friendly materials .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryPotential as a scaffold for antiviral agents; enhances biological activity through modifications.
Synthetic MethodologiesServes as an intermediate for synthesizing diverse heterocyclic compounds.
Materials ScienceUseful in developing biodegradable polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloromethyl group in the target compound enhances electrophilicity compared to methoxy or hydroxyl substituents in analogues, making it more reactive in nucleophilic substitution reactions .
  • Steric Effects: The benzyl group provides steric bulk similar to benzhydryl derivatives, but the smaller azetidinone ring (vs.

Functional Group Impact on Bioactivity

While this compound lacks direct bioactivity data, structurally related compounds offer insights:

  • Anti-inflammatory Activity: Quinoline-pyrrolone hybrids (e.g., 1-benzyl-3-[(2,6-dichloroquinolin-3-yl)methylene]-pyrrol-2-one) exhibit 64–71% inhibition in anti-inflammatory assays, suggesting that the benzyl group and halogenated substituents may synergize for bioactivity .
  • Hydrogen Bonding : Thiourea analogues (e.g., 1-benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea) demonstrate intramolecular hydrogen bonding (NH···S=C), which stabilizes their conformations. In contrast, the chloromethyl group in the target compound may prioritize intermolecular interactions (e.g., Cl···metal coordination) .

Biological Activity

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidinone derivative has been investigated for its role as a biochemical probe and its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidinone ring structure, which contributes to its reactivity and biological activity. The presence of the chloromethyl group allows for various substitution reactions, enhancing its versatility in synthetic applications.

Chemical Structure

PropertyDescription
Molecular FormulaC12_{12}H14_{14}ClN2_{2}O
Molecular Weight240.70 g/mol
Functional GroupsAzetidinone, Chloromethyl, Benzyl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity or disrupting cellular processes. The lipophilic nature of the benzyl group aids in cellular penetration, facilitating interaction with intracellular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown promise in inhibiting tumor growth in various cancer models by modulating gene expression related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for development into a therapeutic agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being identified as key pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-Benzyl-3-methylimidazolium chlorideLowModerate
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-oneLowLow

This table illustrates that while other compounds may possess some biological activity, this compound stands out due to its higher efficacy in both antimicrobial and anticancer contexts.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one, and how can reaction conditions be controlled to maximize yield?

A multi-step synthesis approach is typically required. Key steps include:

  • Nucleophilic substitution for introducing the chloromethyl group, using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions.
  • Temperature control (0–5°C) during exothermic steps to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while dichloromethane minimizes byproducts in sensitive steps.
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC with a C18 column ensures intermediate purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves final yield.

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry and confirms azetidinone ring geometry (bond angles, torsion) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify benzyl and chloromethyl substituents (e.g., δ 4.3–4.7 ppm for CH₂Cl). 2D NMR (COSY, HSQC) clarifies coupling patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄ClNO).
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chloromethyl group in this compound?

  • DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution pathways. Key parameters:
    • Electrostatic potential maps highlight nucleophilic attack sites.
    • Transition-state optimization identifies energy barriers for SN1/SN2 mechanisms.
    • Solvent effects : PCM models simulate polar solvent interactions.
  • Molecular dynamics (MD) : Simulates steric hindrance from the benzyl group during nucleophilic substitution .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR chemical shifts with predicted values (ChemDraw or ACD/Labs).
  • Crystallographic refinement : If X-ray data conflicts with NMR (e.g., unexpected diastereomer), re-analyze Flack parameters or use Hirshfeld surface analysis .
  • Isotopic labeling : Introduce ¹³C or ²H labels to trace ambiguous signals in crowded spectra.

Q. How does the steric environment of the azetidinone ring influence stability under different storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Steric hindrance : The 3-methyl group reduces ring strain but may increase susceptibility to hydrolysis at the β-lactam carbonyl.
  • Protective measures : Lyophilization or storage under argon in amber vials minimizes oxidative and photolytic degradation .

Q. What experimental design principles apply when investigating the electrophilic reactivity of the chloromethyl substituent?

  • Variable screening : Use a factorial design to test temperature (25–80°C), solvent (polarity), and nucleophile concentration.
  • Kinetic profiling : Aliquot reactions at timed intervals and analyze by GC-MS or ¹H NMR to determine rate constants.
  • Competitive experiments : Compare reactivity with model compounds (e.g., 3-chloromethylazetidin-2-one derivatives) to isolate steric/electronic effects .

Q. How can tandem mass spectrometry (MS/MS) confirm fragmentation pathways of this compound?

  • Collision-induced dissociation (CID) : Fragment the [M+H]⁺ ion at 20–35 eV. Key fragments:
    • Loss of HCl (m/z –36) from the chloromethyl group.
    • Retro-Diels-Alder cleavage of the azetidinone ring (e.g., m/z 91 for benzyl cation).
  • Isotope patterns : Chlorine’s ³⁵Cl/³⁷Cl (3:1 ratio) confirms chloromethyl presence in fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.